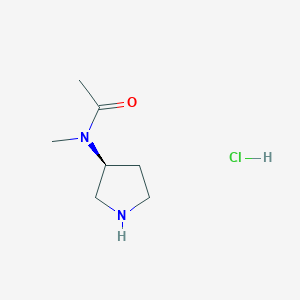

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Description

Properties

IUPAC Name |

N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-6(10)9(2)7-3-4-8-5-7;/h7-8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPRWZNOJJPSLX-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)[C@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a chiral pyrrolidine derivative that has emerged as a significant building block in medicinal chemistry and drug discovery. Its structural features make it a valuable component in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and natural products.[1][2] Its stereochemistry and conformational flexibility allow for precise interactions with biological targets. The (S)-configuration of this particular acetamide derivative offers a specific three-dimensional arrangement that can be crucial for achieving desired pharmacological activity and selectivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1215264-39-3 | [2][3] |

| Molecular Formula | C₇H₁₅ClN₂O | [2][3] |

| Molecular Weight | 178.66 g/mol | [3] |

| Appearance | White to off-white solid (visual inspection) | Inferred from typical appearance of similar fine chemicals |

| Melting Point | Not available in searched literature | |

| Boiling Point | Not available in searched literature | |

| Solubility | Soluble in water (inferred from hydrochloride salt form) | |

| Storage | Inert atmosphere, Room Temperature | [2] |

Note: While specific experimental data for melting point, boiling point, and solubility were not found in the public domain, the hydrochloride salt form suggests good aqueous solubility. It is recommended to determine these parameters experimentally for specific applications.

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a central pyrrolidine ring with an N-methylacetamide group at the chiral 3-position. The hydrochloride salt enhances the compound's stability and solubility in aqueous media.

Caption: Chemical structure of this compound.

The "(S)" designation indicates the stereochemical configuration at the C3 position of the pyrrolidine ring, which is a critical determinant of its biological activity.

Synthesis

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

N-Methylation: To a solution of Boc-(S)-3-aminopyrrolidine in a suitable solvent (e.g., dichloromethane), add formaldehyde followed by a reducing agent such as sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion.

-

Acylation: The resulting Boc-(S)-3-(methylamino)pyrrolidine is then treated with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) to yield Boc-(S)-N-methyl-N-(pyrrolidin-3-yl)acetamide.

-

Deprotection and Salt Formation: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid or hydrochloric acid in an organic solvent. Subsequent treatment with a solution of HCl in a suitable solvent like diethyl ether or isopropanol would precipitate the desired this compound.

Causality behind Experimental Choices: The use of a Boc protecting group is common for amines as it is stable under a variety of reaction conditions and can be easily removed under acidic conditions. Reductive amination is a standard and efficient method for the methylation of amines. The choice of acetyl chloride or acetic anhydride for acylation is based on their high reactivity.

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of analytical techniques. While specific spectra for this compound are not publicly available, typical expected data are discussed below. Chemical suppliers may provide product-specific analytical data upon request.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the pyrrolidine ring protons, the N-methyl group, and the acetyl methyl group. The integration of these peaks would correspond to the number of protons in each environment.

-

¹³C NMR would display distinct signals for each of the seven carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base form of the molecule (C₇H₁₄N₂O).

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound. A single, sharp peak would be expected for a pure sample.

Applications in Drug Discovery

The primary application of this compound is as a building block in the synthesis of more complex molecules, particularly in the field of targeted protein degradation.[3]

Role in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule typically consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

This compound can be incorporated into the linker region of PROTACs. The pyrrolidine scaffold can provide conformational constraint and favorable physicochemical properties to the linker, which can influence the overall efficacy and pharmacokinetic profile of the PROTAC.[5]

Caption: General structure of a PROTAC molecule.

The use of chiral building blocks like this compound in PROTAC linkers allows for the synthesis of stereochemically defined molecules, which is often critical for achieving optimal biological activity.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is intended for research and development purposes only.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its unique structural and stereochemical features make it particularly well-suited for incorporation into the linkers of PROTACs and other complex bioactive molecules. A thorough understanding of its chemical properties, synthesis, and applications is crucial for researchers and scientists working at the forefront of medicinal chemistry. Further investigation into its specific biological activities and toxicological profile will undoubtedly expand its utility in the creation of next-generation therapeutics.

References

-

Chongqing Chemdad Co., Ltd. This compound. Retrieved from [Link]

-

CP Lab Safety. N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride, min 97%, 1 gram. Retrieved from [Link]

-

PubChem. (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. Retrieved from [Link]

-

PubChem. N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. Retrieved from [Link]

-

Acros Pharmatech. This compound. Retrieved from [Link]

- Google Patents. Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide.

-

National Institute of Standards and Technology. Acetamide, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. Pyrrolidine derivatives and method of synthesizing these.

-

ChemWhat. N-Methyl-N-(pyrrolidin-3-yl)acetaMide hydrochloride. Retrieved from [Link]

-

PubMed. Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. Retrieved from [Link]

-

eScholarship, University of California. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. Retrieved from [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

The Royal Society of Chemistry. NMR Spectra of Products. Retrieved from [Link]

-

AIR Unimi. NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

Sources

- 1. 1215264-39-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 6. 10-F088111 - n-pyrrolidin-3-ylmethyl-acetamide-hydrochlori… [cymitquimica.com]

Spectroscopic Unveiling of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride: A Technical Guide

Introduction

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in a variety of biologically active compounds. A thorough understanding of its structural and physicochemical properties is paramount for its effective utilization in synthetic chemistry and drug design. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages predictive methodologies based on established principles to offer a robust interpretation of its expected spectroscopic signature.

Molecular Structure and Key Features

This compound possesses a stereocenter at the C3 position of the pyrrolidine ring. The molecule combines a tertiary amide functionality with a secondary amine, which is protonated in the hydrochloride salt form. These features govern its chemical reactivity and are key to interpreting its spectroscopic data.

Molecular Formula: C₇H₁₅ClN₂O Molecular Weight: 178.66 g/mol CAS Number: 1215264-39-3

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide, MS analysis provides crucial information for confirming its molecular weight and elucidating its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A standard approach for the analysis of small organic molecules like the free base of the title compound is Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction: A dilute solution of the free base, (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide, in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller charged fragments and neutral radicals.[1][2]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Diagram of the Mass Spectrometry Workflow

Caption: Plausible fragmentation pathways for (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. D₂O is a common choice for hydrochloride salts to ensure solubility and allow for the exchange of labile protons.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phasing, baseline correction, and referencing (e.g., to an internal standard like DSS or to the residual solvent peak) are performed.

Diagram of the NMR Spectroscopy Workflow

Caption: A simplified workflow for acquiring NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the protons of the pyrrolidine ring, the N-methyl group, and the acetyl methyl group. Due to the chiral center, the protons on the pyrrolidine ring are diastereotopic and are expected to exhibit complex splitting patterns. The spectrum will be further complicated by the presence of rotamers around the amide bond, which may lead to peak broadening or duplication of signals. For simplicity, the following predictions are for the major rotamer. The spectrum is predicted in D₂O, where the N-H proton of the protonated pyrrolidine will exchange with deuterium and will not be observed.

Predicted ¹H NMR Chemical Shifts (in D₂O):

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH(3)- | 4.0 - 4.2 | Multiplet | 1H |

| -CH₂(2,5)- | 3.2 - 3.6 | Multiplet | 4H |

| -CH₂(4)- | 2.0 - 2.4 | Multiplet | 2H |

| N-CH₃ | 2.9 - 3.1 | Singlet | 3H |

| CO-CH₃ | 2.1 - 2.3 | Singlet | 3H |

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in D₂O):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 172 - 175 |

| -CH(3)- | 55 - 58 |

| -CH₂(2,5)- | 45 - 50 |

| -CH₂(4)- | 30 - 33 |

| N-CH₃ | 34 - 37 |

| CO-CH₃ | 21 - 24 |

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS spectroscopic data for this compound. By applying fundamental principles of spectroscopy, we have predicted the key spectral features that are essential for the structural verification and characterization of this important chiral building block. The predicted data serves as a valuable reference for researchers and scientists in the field of drug discovery and development, enabling them to confidently identify and utilize this compound in their synthetic endeavors.

References

-

CP Lab Safety. N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride, min 97%, 1 gram. [Link]

-

PubChem. (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

Sources

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride solubility in different solvents

An In-Depth Technical Guide to the Solubility of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a small organic molecule featuring a pyrrolidine ring, an acetamide group, and a secondary amine, presented as a hydrochloride salt. In the realm of drug discovery and development, understanding the solubility of such a compound is not merely a preliminary checkbox; it is a foundational pillar upon which formulation, bioavailability, and ultimately, therapeutic efficacy are built. Poor aqueous solubility is a leading cause of failure for promising drug candidates, as it can lead to low and erratic absorption from the oral dosage form, hindering the attainment of therapeutic concentrations in the bloodstream[1][2].

This guide provides a comprehensive technical overview of the solubility profile of this compound. As specific experimental solubility data for this compound is not widely published, this document synthesizes theoretical principles based on its molecular structure with field-proven experimental methodologies. We will explore its predicted behavior in various solvent systems, the profound impact of pH, and provide a detailed, self-validating protocol for its precise experimental determination.

Physicochemical Characteristics and Predicted Solubility Profile

To understand the solubility of a compound, we must first analyze its structure. This compound is an ionic salt. The molecule consists of the protonated organic cation, (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide, and a chloride anion.

-

Molecular Formula: C₇H₁₅ClN₂O

-

Molecular Weight: 178.66 g/mol

The structure contains several key features that govern its solubility:

-

Ionic Nature: As a hydrochloride salt, the compound is inherently charged and polar. This ionic character strongly favors dissolution in polar solvents through powerful ion-dipole interactions[3][4].

-

Hydrogen Bonding: The molecule possesses hydrogen bond donors (the protonated secondary amine) and acceptors (the amide oxygen and the nitrogen atoms). This capacity for hydrogen bonding further enhances its affinity for protic solvents like water and alcohols[5].

-

Carbon Skeleton: The hydrocarbon portion of the molecule is relatively small, meaning its nonpolar character does not significantly overwhelm the influence of the polar and ionic groups[6].

The guiding principle of solubility is "like dissolves like," which states that substances dissolve best in solvents with similar intermolecular forces[5][6][7]. Based on this, we can predict the solubility behavior of this compound across different solvent classes.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water, Methanol, Ethanol | High to Very High | The ionic nature of the salt allows for strong ion-dipole interactions. The solvent's ability to hydrogen bond complements the H-bond donors/acceptors on the molecule, leading to effective solvation[3][4][5]. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have large dipole moments and can effectively solvate the cation. However, the lack of hydrogen bond donation from the solvent may make the dissolution less favorable than in protic solvents[6]. |

| Low-Polarity | Dichloromethane (DCM), Chloroform | Low to Very Low | While slightly polar, these solvents lack the ability to form strong interactions (ion-dipole, H-bonding) needed to overcome the crystal lattice energy of the ionic salt. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | The significant mismatch in polarity means there are no favorable intermolecular forces to drive the dissolution process. The nonpolar solvent cannot effectively solvate the ions[3][7]. |

The Dominant Influence of pH on Aqueous Solubility

For ionizable compounds, pH is one of the most critical factors affecting aqueous solubility[1][8]. This compound is the salt of a weak base (the pyrrolidine nitrogen). Its solubility is therefore highly dependent on the pH of the aqueous medium.

The governing equilibrium is: R₂NH₂⁺Cl⁻ (solid) ⇌ R₂NH₂⁺ (dissolved) + Cl⁻ (dissolved) (High Solubility)

In basic conditions, the protonated amine will be deprotonated to form the neutral "free base": R₂NH₂⁺ (dissolved) ⇌ R₂NH (dissolved/precipitate) + H⁺ (Low Solubility)

-

Acidic to Neutral pH (pH < pKa): In solutions where the pH is significantly below the pKa of the pyrrolidine nitrogen, the equilibrium will heavily favor the protonated, charged form (R₂NH₂⁺). This ionized species is highly polar and thus highly soluble in water[8][9][10]. Therefore, high solubility is expected in acidic and neutral aqueous buffers.

-

Basic pH (pH > pKa): As the pH increases above the pKa, the compound will be deprotonated to form the neutral free base (R₂NH). This free base is significantly less polar than its salt form. If the concentration in solution exceeds the intrinsic solubility of the free base, it will precipitate, causing a dramatic decrease in the overall measured solubility[9].

This pH-dependent behavior is a classic characteristic of amine hydrochloride salts and is a critical consideration for oral drug formulation, as the compound will traverse the acidic environment of the stomach and the more neutral-to-basic environment of the intestines[1][10].

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to precise quantification, a rigorous experimental protocol is required. The gold standard for determining thermodynamic solubility is the shake-flask method[11]. This method measures the equilibrium concentration of a compound in a saturated solution, ensuring that the solid and dissolved phases are in equilibrium.

Principle

An excess amount of the solid compound is added to a specific solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Step-by-Step Methodology

-

Preparation of Materials:

-

Accurately weigh approximately 5-10 mg of this compound into several glass vials. The exact amount should be in clear excess of its predicted solubility.

-

Prepare the desired solvents (e.g., pH 7.4 phosphate-buffered saline, water, ethanol). Ensure all solvents are of high purity (e.g., HPLC grade).

-

Prepare a series of calibration standards of the compound in the mobile phase to be used for analysis (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Equilibration:

-

Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial containing the solid compound.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended where samples are taken at various time points (e.g., 8, 16, 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high results.

-

-

Sample Analysis (Quantification):

-

Dilute the filtered supernatant with the analytical mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted samples.

-

Multiply the result by the dilution factor to determine the final solubility of the compound in the original solvent (expressed in mg/mL or µg/mL).

-

Visualization of the Shake-Flask Workflow

Caption: Workflow for the Shake-Flask Solubility Determination.

Key Factors Influencing Experimental Results

A protocol is only as reliable as the control over its variables. When determining solubility, several factors must be meticulously managed to ensure data integrity.

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining a constant and accurately reported temperature during equilibration is essential[2].

-

Purity of Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a well-characterized, high-purity solid is crucial for obtaining an accurate thermodynamic solubility value.

-

Solid-State Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy and, consequently, a different solubility. The thermodynamically most stable crystalline form will have the lowest solubility. It is vital to characterize the solid form used in the experiment and to ensure no phase transitions occur during the study.

-

Equilibration Time: Insufficient agitation time will lead to an underestimation of solubility. As mentioned, a time-to-equilibrium study should be performed to prove that the dissolution process has reached a plateau.

Visualization of Influencing Factors

Caption: Key parameters that influence solubility measurements.

Conclusion

While specific quantitative solubility data for this compound is not publicly available, a thorough analysis of its chemical structure provides a strong predictive framework for its behavior. As a hydrochloride salt, it is expected to be highly soluble in polar protic solvents like water and ethanol, with its aqueous solubility being profoundly dependent on pH—high in acidic media and low in basic media. For drug development professionals, moving beyond these predictions requires rigorous experimental determination. The shake-flask method, when executed with careful control over variables such as temperature, time, and the solid-state form of the material, provides the definitive data needed to guide formulation strategies and ensure the development of a safe and effective therapeutic product.

References

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. McGill University. [Link]

-

University of Sydney. (2023). Solubility of Organic Compounds. School of Chemistry. [Link]

-

Javed, S. L., & Khan, R. A. (2022). Review: Drug Dissolution and Solubility. World Journal of Pharmaceutical Research. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

Shekunov, B. Y., & Montgomery, E. R. (2016). Theoretical Analysis of Drug Dissolution: I. Solubility and Intrinsic Dissolution Rate. Journal of Pharmaceutical Sciences. [Link]

-

Prajapati, V. D., et al. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

SlideShare. (2021). PH and Solvent Effect on Drug Solubility. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

ResearchGate. (2016). Theoretical Analysis of Drug Dissolution: I. Solubility and Intrinsic Dissolution Rate. [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

-

SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

-

Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. [Link]

-

Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?[Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. saltise.ca [saltise.ca]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. Khan Academy [khanacademy.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scielo.br [scielo.br]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. humapub.com [humapub.com]

A Technical Guide to the Stability and Storage of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride

Abstract

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a key building block in contemporary drug discovery, particularly in the development of protein degraders.[1] As with many amine hydrochloride salts, its physicochemical stability is paramount to ensuring the integrity of research and development outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling. The primary stability concerns for this molecule are its inherent hygroscopicity and potential for hydrolysis. Adherence to the recommended procedures is critical for mitigating degradation, thereby ensuring its purity, and preserving shelf-life for reliable use in research and manufacturing environments.

Introduction

The pyrrolidine scaffold is a prevalent feature in a multitude of pharmacologically active compounds.[2] this compound, with its specific stereochemistry and functional groups, serves as a crucial intermediate in synthetic chemistry. The hydrochloride salt form is typically chosen to enhance crystallinity, improve handling characteristics, and increase aqueous solubility compared to the free base.[3] However, this salt form also introduces specific stability challenges that must be rigorously managed. The primary objective of this document is to provide researchers, scientists, and drug development professionals with a technical framework for understanding and controlling these challenges to ensure the compound's integrity throughout its lifecycle.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for developing appropriate stability and storage protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅ClN₂O | [1] |

| Molecular Weight | 178.66 g/mol | [1] |

| CAS Number | 1215264-39-3 | [1] |

| Appearance | White to off-white solid | General Observation |

| Purity | Typically ≥97% | [1][4] |

| Storage | Room temperature, protect from light and moisture | [1][4][5] |

Key Factors Influencing Stability

The stability of this compound is primarily influenced by environmental factors, particularly moisture. The presence of the hydrochloride salt makes the compound susceptible to water uptake, which can trigger both physical changes and chemical degradation.[6][7]

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[8] Amine hydrochloride salts are notoriously prone to this phenomenon.[9] The absorption of water can lead to several undesirable consequences:

-

Physical Changes : Caking, clumping, or deliquescence (dissolving in absorbed water), which complicates accurate weighing and handling.[6]

-

Chemical Degradation : The presence of water can facilitate hydrolytic degradation of the amide bond.

-

Inaccurate Molarity : Failure to account for absorbed water leads to weighing errors and inaccurately concentrated solutions.[6]

Hydrolytic Degradation

The acetamide functional group is an amide, which is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield a carboxylic acid and an amine. While generally stable at neutral pH, the presence of excess water, especially at elevated temperatures, can accelerate this degradation. The hydrochloride salt itself creates a slightly acidic environment in the presence of moisture, which can contribute to this process.

Thermal and Photostability

While specific data for this compound is limited, many organic molecules can degrade at elevated temperatures or upon exposure to UV light. Supplier recommendations for the enantiomer suggest storage at 4°C and protection from light, indicating potential sensitivity.[4] Safety data for the (R)-enantiomer also advises avoiding heat and sources of ignition.[10]

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for developing effective mitigation strategies. The two primary pathways of concern are hydrolysis and oxidation.

// Edges A -> B [label="+ H₂O", color="#4285F4"]; A -> C [label="+ H₂O", color="#4285F4"]; B -> C [style=invis]; // To group them visually A -> D [label="+ [O]", color="#34A853"]; A -> E [label="+ [O] (Harsh)", color="#34A853"]; D -> E [style=invis]; } dot Caption: Potential degradation of the parent compound via hydrolysis and oxidation.

Recommended Storage and Handling Protocols

To mitigate the risks outlined above, a multi-faceted approach to storage and handling is required. The overarching principle is the strict exclusion of moisture.[11]

Long-Term Storage (≥ 1 month)

-

Temperature : Store at the recommended temperature, typically 2-8°C or room temperature as specified by the supplier.[1][4] For maximum stability and to slow potential degradation kinetics, storage at 2-8°C is preferable.

-

Atmosphere : Store in a tightly sealed container under an inert atmosphere (e.g., argon or dry nitrogen). This minimizes exposure to both moisture and atmospheric oxygen.

-

Container : Use containers with high-integrity seals, such as amber glass vials with PTFE-lined caps. The amber glass provides protection from light.

-

Location : A desiccator cabinet is the ideal environment for storing the primary container.

Short-Term / In-Use Handling

-

Environment : Whenever possible, handle the compound inside a glove box with a controlled low-humidity atmosphere. If a glove box is unavailable, use a desiccator for equilibration and minimize the time the container is open to the ambient environment.

-

Equilibration : Before opening, allow the container to warm to room temperature inside a desiccator (minimum 30-60 minutes). This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Dispensing : Use clean, dry spatulas and weighing vessels. Immediately after dispensing the required amount, purge the container headspace with inert gas, reseal tightly, and return it to the appropriate storage conditions.

Stability-Indicating Analytical Methods

Verifying the stability and purity of the compound over time requires robust analytical methods. The following protocols are designed to be self-validating systems for assessing the integrity of this compound.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the compound and detect any degradation products.

Methodology:

-

System Preparation :

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 30°C.

-

-

Sample Preparation :

-

Accurately weigh approximately 5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

Analysis :

-

Inject 10 µL of the sample.

-

Run a gradient elution (e.g., 5% to 95% B over 15 minutes).

-

-

System Suitability :

-

The main peak should have a tailing factor between 0.8 and 1.5.

-

Five replicate injections should have a relative standard deviation (RSD) of <2.0% for the peak area.

-

-

Data Interpretation :

-

Calculate purity by the area percent method. The appearance of new peaks, particularly earlier-eluting (more polar) peaks, may indicate hydrolytic degradation.

-

Protocol: Water Content by Karl Fischer Titration

Objective: To accurately determine the water content, which is crucial given the compound's hygroscopic nature.

Methodology:

-

Instrument Setup : Prepare a volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions.

-

Reagent Standardization : Standardize the Karl Fischer reagent using a certified water standard.

-

Sample Analysis :

-

Accurately weigh an appropriate amount of the compound (typically 20-50 mg) and introduce it directly into the titration vessel.

-

Perform the titration until the endpoint is reached.

-

-

Data Interpretation :

-

The result is expressed as a weight/weight percentage of water. This value should be used to correct the concentration of any solutions prepared from the solid material. An increase in water content over time is a direct indicator of improper storage.

-

Summary of Recommendations

For ease of reference, the key stability risks and corresponding storage recommendations are summarized below.

Table 2: Summary of Stability Risks and Storage Recommendations

| Parameter | Risk | Recommended Condition | Rationale |

| Temperature | Accelerated Degradation | 2-8°C or as per supplier | Slows chemical reaction rates. |

| Humidity/Moisture | Hygroscopicity, Hydrolysis | Store in a desiccator, under inert gas | Prevents water absorption and subsequent degradation.[8] |

| Light | Photodegradation | Store in amber vials | Protects from UV-induced degradation.[4] |

| Atmosphere | Oxidation | Store under inert gas (N₂ or Ar) | Prevents reaction with atmospheric oxygen. |

| Handling | Moisture Condensation | Equilibrate to room temp before opening | Avoids condensation on the cold solid material. |

By implementing these scientifically grounded storage, handling, and analytical protocols, researchers can ensure the long-term stability and integrity of this compound, safeguarding the accuracy and reproducibility of their scientific endeavors.

References

-

CP Lab Safety. N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride, min 97%, 1 gram. [Link]

-

Li, M., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. [Link]

-

Poupin, P., et al. (2000). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology. [Link]

-

Markovich, R., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology. [Link]

-

Acros Pharmatech. This compound. [Link]

-

Babu, R., & Kumar, S. (2009). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

-

Chavarría, M., et al. (2016). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology. [Link]

-

Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

-

Abiedalla, Y., et al. (2022). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate. [Link]

-

Moolman, W., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules. [Link]

-

ResearchGate. A variant of pyridine and pyrrolidine pathway of nicotine degradation.... [Link]

-

Zhang, G. G. Z., & Suryanarayanan, R. (2018). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences. [Link]

-

Kocabaş, E., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Wang, Y-H., et al. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances. [Link]

-

PubChem. (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

-

Wikipedia. Hydroxylamine. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound [acrospharma.co.kr]

- 6. tandfonline.com [tandfonline.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. jocpr.com [jocpr.com]

- 9. pharmtech.com [pharmtech.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]

An In-Depth Technical Guide to (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a chiral synthetic compound featuring a pyrrolidine ring, a core structure of significant interest in medicinal chemistry. While not a therapeutic agent in itself, this molecule has emerged as a valuable chiral building block in the synthesis of more complex molecules, particularly in the pursuit of novel ligands for nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the available information on this compound, including its discovery as a chemical intermediate, its synthesis, and its relevance in the broader context of drug discovery, with a particular focus on the development of selective nAChR modulators.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence in numerous natural products and synthetic drugs stems from its ability to introduce a three-dimensional character to a molecule, which is crucial for specific interactions with biological targets. The pyrrolidine nucleus is a key component in a wide array of pharmaceuticals, and its derivatives have been extensively explored for various therapeutic applications.

The specific stereochemistry and substitution pattern of the pyrrolidine ring can significantly influence the pharmacological activity of a compound. The "(S)" designation in (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide indicates a specific enantiomer, highlighting the importance of chirality in modern drug design. The N-methyl and acetamide functionalities further contribute to the molecule's chemical properties and potential interactions with biological systems.

Discovery and History: An Intermediate in Complex Syntheses

The history of this compound is not that of a standalone therapeutic agent but rather of a key intermediate in the synthesis of more complex molecules. Its primary identification in the public domain comes from its use as a starting material in patent literature.

Notably, the Chinese patent CN113226462A, with a priority date in the early 2020s, discloses the use of N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide (the free base of the hydrochloride salt, with CAS No. 1215264-39-3) as a reactant in the synthesis of novel vanin inhibitors. In this patent, the compound is acylated with 2-fluoropyridine-5-carbonyl chloride, demonstrating its utility as a scaffold for building more elaborate chemical entities.

While this patent provides a concrete example of its application, it does not detail the original discovery or the initial rationale for the synthesis of this specific chiral intermediate. It is highly probable that the compound was developed and made commercially available to serve the needs of medicinal chemists working on various drug discovery programs, particularly those focused on targets where a chiral pyrrolidine motif is known to be beneficial.

The structural similarity of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide to known ligands for nicotinic acetylcholine receptors (nAChRs) suggests that its initial development may have been rooted in research targeting these receptors. The pyrrolidine ring is a common feature in many nAChR agonists and antagonists.

Synthesis and Chemical Properties

The synthesis of chiral pyrrolidine derivatives is a well-established area of organic chemistry. While a specific, seminal publication detailing the first synthesis of this compound has not been identified in the public literature, a general retrosynthetic analysis points to several plausible synthetic routes.

A common strategy for the synthesis of such chiral amines involves starting from a chiral precursor, such as (S)-3-aminopyrrolidine or a protected derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1215264-39-3 |

| Molecular Formula | C₇H₁₅ClN₂O |

| Molecular Weight | 178.66 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S)-enantiomer |

Experimental Protocol: A Plausible Synthetic Route

The following represents a generalized, plausible synthetic protocol for the preparation of this compound, based on common organic chemistry transformations.

Step 1: N-Boc Protection of (S)-3-Aminopyrrolidine

-

Dissolve (S)-3-aminopyrrolidine dihydrochloride in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for instance, triethylamine (TEA), to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the Boc-protected (S)-3-aminopyrrolidine.

Step 2: N-Methylation

-

Dissolve the Boc-protected (S)-3-aminopyrrolidine in a suitable solvent like tetrahydrofuran (THF).

-

Add a base, such as sodium hydride (NaH), to deprotonate the amine.

-

Add methyl iodide (CH₃I) and allow the reaction to proceed to completion.

-

Quench the reaction and perform an extractive work-up to obtain the N-methylated product.

Step 3: Acetylation

-

The N-methylated intermediate can then be acetylated. This step would likely be performed after deprotection of the Boc group.

Step 4: Boc Deprotection and Hydrochloride Salt Formation

-

Treat the Boc-protected intermediate with a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA), to remove the Boc protecting group.

-

If not already in the hydrochloride form, dissolve the free base in a suitable solvent and treat with a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol) to precipitate the desired hydrochloride salt.

-

Filter and dry the resulting solid to obtain this compound.

Relevance in Nicotinic Acetylcholine Receptor (nAChR) Research

The structural features of this compound align well with the pharmacophore models for ligands of nicotinic acetylcholine receptors, particularly the α7 and α4β2 subtypes. These receptors are ligand-gated ion channels that play critical roles in various physiological processes in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

The pyrrolidinyl moiety, especially the N-methylpyrrolidine group, is a well-known bioisostere for the N-methylpyrrolidinium group of nicotine, the primary agonist of nAChRs. The acetamide group can act as a hydrogen bond donor and acceptor, potentially forming key interactions within the ligand-binding domain of the receptor.

The development of selective nAChR modulators is a major focus of contemporary drug discovery. The use of chiral building blocks like this compound allows for the systematic exploration of the chemical space around the nAChR pharmacophore, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profile.

Conclusion and Future Perspectives

This compound serves as a compelling example of a chiral building block that, while not a final drug product, plays a critical role in the drug discovery and development process. Its history is intertwined with the ongoing search for novel and selective modulators of important biological targets, most notably nicotinic acetylcholine receptors.

The commercial availability of this and similar chiral intermediates empowers medicinal chemists to rapidly synthesize and test new chemical entities with high stereochemical purity. As our understanding of the structural biology of nAChRs and other target proteins continues to grow, the demand for such well-defined and versatile building blocks is likely to increase. Future research will undoubtedly see the incorporation of this and related pyrrolidine scaffolds into a new generation of therapeutic candidates for a wide range of diseases.

References

- CN113226462A - Heteroaromatic compounds as vanin inhibitors. (This patent is available through various patent databases and provides an example of the use of the compound).

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride binding affinity and kinetics

An In-Depth Technical Guide to the Binding Affinity and Kinetics of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Abstract

The characterization of a ligand's interaction with its biological target is a cornerstone of modern drug discovery and chemical biology. The precise quantification of binding affinity (how tightly a ligand binds) and kinetics (how quickly it binds and dissociates) provides critical insights into a compound's potential efficacy, duration of action, and overall pharmacological profile. This technical guide outlines a comprehensive, methodology-focused approach for determining the binding affinity and kinetics of this compound, a novel small molecule. Given its structural motifs, which are common in cholinergic ligands, this guide will use the muscarinic acetylcholine receptors (mAChRs), a family of G-protein coupled receptors (GPCRs), as a representative target class for designing and interpreting the necessary experiments. The principles and protocols detailed herein are, however, broadly applicable to a wide range of ligand-receptor systems.

Introduction: From Structure to Function

This compound is a chiral small molecule featuring a pyrrolidine ring, a feature present in numerous neuromodulators, and an N-methyl-acetamide group, which can participate in hydrogen bonding and other molecular interactions. This structure suggests a potential interaction with receptors that recognize endogenous ligands like acetylcholine. Therefore, a primary step in its characterization is to determine its binding profile at relevant targets, such as the five subtypes of muscarinic acetylcholine receptors (M1-M5).

This guide provides the theoretical basis and practical, step-by-step protocols for two gold-standard biophysical techniques:

-

Radioligand Binding Assays: To determine the equilibrium dissociation constant (Kd) or inhibitor constant (Ki), which measures binding affinity.

-

Surface Plasmon Resonance (SPR): To measure the real-time association (kon) and dissociation (koff) rate constants, which define the binding kinetics.

By integrating data from these orthogonal approaches, a researcher can build a robust pharmacological profile of the compound, guiding further development and optimization.

Part 1: Quantifying Binding Affinity via Radioligand Assays

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor at equilibrium. It is most commonly expressed by the equilibrium dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. For novel, unlabeled compounds like this compound (hereafter referred to as the 'test compound'), affinity is typically determined indirectly through competitive binding assays.

In this setup, the test compound competes with a radiolabeled ligand (a 'radioligand') of known high affinity and specificity for the target receptor. The ability of the test compound to displace the radioligand is measured, and from this, its inhibitor constant (Ki) is calculated. The Ki is an intrinsic measure of the compound's affinity, independent of the radioligand used.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes the determination of the test compound's Ki value at the human M1 muscarinic receptor.

1. Materials & Reagents:

- Receptor Source: Cell membranes prepared from HEK293 cells stably expressing the human M1 muscarinic acetylcholine receptor.

- Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

- Test Compound: this compound, dissolved in assay buffer.

- Non-specific Binding Control: Atropine (10 µM), a high-affinity non-radiolabeled muscarinic antagonist.

- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

- Filtration Apparatus: Brandel or Millipore cell harvester with GF/B glass fiber filter mats.

- Scintillation Counter: For quantifying radioactivity.

2. Step-by-Step Methodology:

- Preparation: Thaw the M1 receptor membranes on ice. Prepare serial dilutions of the test compound in assay buffer, typically covering a concentration range from 1 pM to 100 µM.

- Assay Plate Setup: In a 96-well plate, combine the following in triplicate for each condition:

- Total Binding: 50 µL M1 membranes, 50 µL [³H]-NMS (at a final concentration near its Kd, e.g., 1 nM), and 50 µL assay buffer.

- Non-specific Binding (NSB): 50 µL M1 membranes, 50 µL [³H]-NMS, and 50 µL of 10 µM Atropine.

- Competition: 50 µL M1 membranes, 50 µL [³H]-NMS, and 50 µL of the test compound at each concentration.

- Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium. The exact time should be determined in preliminary kinetic experiments.

- Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using the cell harvester. The filter mat traps the cell membranes (and any bound radioligand) while unbound ligand passes through.

- Washing: Immediately wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

- Quantification: Place the filter mats into scintillation vials, add scintillation cocktail, and measure the retained radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis & Interpretation:

- Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding (CPM) - NSB (CPM).

- Convert the CPM values for the competition samples into a percentage of the maximal specific binding (the specific binding in the absence of the test compound).

- Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

- Use non-linear regression analysis (e.g., using GraphPad Prism or equivalent software) to fit the data to a "one-site fit logIC50" model. This will yield the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

- Convert the IC₅₀ value to the inhibitor constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where:

- [L] is the concentration of the radioligand used in the assay.

- Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined in a separate saturation binding experiment).

Visualization: Radioligand Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation: Hypothetical Affinity Data

The table below presents hypothetical Ki values for the test compound at all five human muscarinic receptor subtypes, illustrating how subtype selectivity is assessed.

| Receptor Subtype | Ki (nM) | Fold Selectivity (vs. M1) |

| M1 | 15.2 | - |

| M2 | 305.8 | 20.1x |

| M3 | 88.4 | 5.8x |

| M4 | 25.1 | 1.7x |

| M5 | 158.6 | 10.4x |

Part 2: Dissecting Binding Kinetics with Surface Plasmon Resonance (SPR)

While affinity (Kd) defines the steady-state of a binding interaction, kinetics describes the rate at which that steady-state is achieved. Binding kinetics are defined by two primary parameters:

-

Association rate constant (kon or ka): The rate at which the ligand binds to the receptor. Units: M⁻¹s⁻¹.

-

Dissociation rate constant (koff or kd): The rate at which the ligand-receptor complex falls apart. Units: s⁻¹.

These two constants are related to the equilibrium dissociation constant by the formula: Kd = k_off / k_on. Two compounds can have the same affinity (Kd) but vastly different kinetics. A compound with a slow koff (a long residence time) may exhibit a more durable pharmacological effect in vivo.

SPR is a label-free technology that measures changes in refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events between an immobilized molecule (the 'ligand,' which in this context is the receptor) and a molecule in solution (the 'analyte,' our test compound).

Experimental Protocol: SPR Kinetic Analysis

1. Materials & Reagents:

- SPR Instrument: Such as a Biacore or a Carterra system.

- Sensor Chip: A CM5 (carboxymethylated dextran) chip is common for amine coupling.

- Immobilization Reagents: Amine coupling kit (EDC, NHS), ethanolamine.

- Receptor: Purified, solubilized M1 muscarinic receptor protein.

- Analyte: this compound, serially diluted in running buffer.

- Running Buffer: HBS-P+ (HEPES buffered saline with surfactant), pH 7.4.

2. Step-by-Step Methodology:

- Chip Preparation & Ligand Immobilization:

- Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of EDC/NHS.

- Inject the purified M1 receptor protein over the activated surface. The primary amines on the protein will form covalent bonds with the surface.

- Deactivate any remaining active esters by injecting ethanolamine. This process immobilizes the receptor target onto the sensor chip. A reference flow cell is typically prepared by performing the activation and deactivation steps without protein injection.

- Analyte Injection (Association):

- Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline.

- Inject the test compound (analyte) at a specific concentration for a defined period (e.g., 180 seconds). During this time, the compound binds to the immobilized receptor, causing an increase in the SPR signal (measured in Response Units, RU). This is the association phase .

- Buffer Wash (Dissociation):

- Switch the flow back to running buffer alone. The bound compound will begin to dissociate from the receptor, causing the SPR signal to decrease. This is the dissociation phase .

- Regeneration (Optional): If the compound does not fully dissociate, a pulse of a harsh solution (e.g., low pH glycine) may be needed to regenerate the surface for the next cycle.

- Multi-Cycle Kinetics: Repeat steps 2-4 with a range of analyte concentrations (e.g., five concentrations spanning 0.1x to 10x the expected Kd) and include several buffer-only (zero concentration) injections for double referencing.

3. Data Analysis & Interpretation:

- Data Processing: The raw data (sensorgrams) are processed by subtracting the signal from the reference flow cell and then subtracting the average of the buffer-only injections. This "double referencing" corrects for bulk refractive index changes and instrument drift.

- Kinetic Fitting: The processed sensorgrams from all analyte concentrations are globally fitted to a suitable binding model using the instrument's analysis software. For a simple 1:1 interaction, the Langmuir model is used.

- Result Extraction: The fitting algorithm calculates the best-fit values for kon, koff, and from these, the Kd is derived (k_off / k_on). The trustworthiness of the fit is assessed by examining the residuals (the difference between the fitted curve and the raw data), which should be randomly distributed around zero.

Visualization: SPR Experimental Workflow

Caption: Workflow for a multi-cycle kinetics experiment using SPR.

Data Presentation: Hypothetical Kinetic & Affinity Data

This table summarizes the kinetic parameters that would be obtained from an SPR experiment, providing a deeper understanding beyond the affinity value alone.

| Parameter | Value | Unit | Description |

| kon (ka) | 2.5 x 10⁵ | M⁻¹s⁻¹ | Association Rate Constant |

| koff (kd) | 3.8 x 10⁻³ | s⁻¹ | Dissociation Rate Constant |

| Kd (from kinetics) | 15.2 | nM | Equilibrium Dissociation Constant (koff/kon) |

| Residence Time (1/koff) | 263 | s | Average duration the ligand stays bound |

Integrated Analysis: The Synergy of Affinity and Kinetics

The true power of this dual-methodological approach lies in the integration of the results. The Ki from the radioligand assay and the Kd from the SPR experiment should be in close agreement, providing a powerful cross-validation of the findings.

Visualization: The Relationship Between Kinetic and Affinity Constants

Caption: Affinity (Kd) is a ratio of the kinetic rate constants.

In our hypothetical example, the Ki of 15.2 nM from the binding assay is identical to the Kd derived from the kinetic constants. This consistency builds a high degree of confidence in the data. Furthermore, the kinetic data reveals a residence time of 263 seconds (over 4 minutes). This moderately long residence time suggests that once this compound binds to the M1 receptor, it remains engaged for a significant period, which could translate to a durable physiological response. This is a critical insight that affinity data alone cannot provide.

Conclusion

Characterizing the binding properties of a novel compound like this compound is a systematic process that requires robust, orthogonal methodologies. By employing competitive radioligand binding assays to determine affinity (Ki) and surface plasmon resonance to dissect the underlying kinetics (kon and koff), a comprehensive pharmacological profile can be constructed. This guide provides the theoretical framework and detailed, field-tested protocols necessary for researchers to undertake such a characterization. The resulting data—affinity, selectivity, and residence time—are essential for making informed decisions in the drug discovery and development pipeline, ultimately connecting the molecular structure of a compound to its potential biological function.

References

-

Title: The competitive binding assay: a unified approach for the analysis of multiple binding site models. Source: Methods in Enzymology URL: [Link]

-

Title: Relationship Between Inhibition Constant (KI) and Concentration of Inhibitor Which Causes 50 Per Cent Inhibition (I₅₀) of an Enzymic Reaction. Source: Biochemical Pharmacology URL: [Link]

-

Title: Drug-target residence time: a key factor for pharmacodynamics. Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Improving biosensor analysis. Source: Journal of Molecular Recognition URL: [Link]

In Silico Modeling of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride Interactions with the α4β2 Nicotinic Acetylcholine Receptor: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the interactions between the small molecule (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide and a putative biological target. Due to the absence of a defined target in public literature, this guide establishes a scientifically rigorous workflow by hypothesizing its interaction with the human α4β2 nicotinic acetylcholine receptor (nAChR), a validated target for compounds containing similar pyrrolidine scaffolds. We will meticulously detail the rationale behind each methodological choice, from ligand and protein preparation to the execution of molecular docking and molecular dynamics simulations. This document is intended for researchers, computational chemists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure technical accuracy and reproducibility.

Introduction: Establishing a Framework for Interaction Analysis

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide is a chiral small molecule featuring a pyrrolidine ring, a common motif in neuroactive compounds.[1] While its specific biological activity is not extensively documented, its structural similarity to known ligands for nicotinic acetylcholine receptors (nAChRs) provides a strong rationale for investigating its potential interactions with this receptor class.[2] The α4β2 nAChR subtype is the most abundant in the human brain and is a critical therapeutic target for conditions like nicotine addiction and neurological disorders.[2][3]

In silico modeling offers a powerful, resource-efficient paradigm to predict and analyze molecular interactions at an atomic level.[4] By simulating the binding event between a ligand and its target, we can generate hypotheses about binding affinity, orientation (pose), and the stability of the resulting complex. This guide will employ a multi-step computational workflow, beginning with pharmacophore modeling to identify key interaction features, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics (MD) simulations to assess the stability of the predicted complex over time.

Rationale for Target Selection

The selection of the human α4β2 nAChR is based on established structure-activity relationships. The pyrrolidine core is a key pharmacophoric element in many potent nAChR ligands, including nicotine itself. Therefore, modeling the interaction of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide with this receptor provides a relevant and instructive case study. For this guide, we will utilize the high-resolution cryogenic electron microscopy (cryo-EM) or X-ray crystal structures of the human α4β2 nAChR available in the Protein Data Bank (PDB), such as PDB IDs: 5KXI or 6UR8.[3][5]

Workflow Overview

Our computational pipeline is designed to provide a holistic view of the ligand-receptor interaction, from initial hypothesis generation to dynamic stability analysis.

Caption: High-level overview of the in silico modeling workflow.

Pharmacophore Modeling: Identifying Key Interaction Features

Pharmacophore modeling is an essential first step that defines the three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target.[6][7] This can be done based on a set of known active ligands (ligand-based) or from the receptor's binding site (structure-based).[8][9] Given a known receptor structure, a structure-based approach is more direct.

Rationale and Causality

By analyzing the physicochemical properties of the α4β2 nAChR binding pocket, we can generate a hypothesis of the ideal features a ligand should possess. This model serves as a 3D query to understand our ligand's potential fit and can be used for virtual screening of larger compound libraries.[8] The key interaction features typically include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.[7]

Protocol: Structure-Based Pharmacophore Generation

-

Input: High-resolution PDB structure of α4β2 nAChR (e.g., 5KXI).

-

Binding Site Identification:

-

If a co-crystallized ligand is present, its location defines the binding site.

-

If no ligand is present, use a binding site prediction algorithm (e.g., based on pocket geometry or docking a library of random small molecules).[10][11][12][13] Many molecular modeling suites (e.g., Schrödinger, MOE, Discovery Studio) have built-in tools for this.

-

-

Feature Mapping:

-

The software will analyze the residues within the identified binding site.

-

It maps potential interaction points:

-

Hydrogen Bond Acceptors (HBA): From backbone carbonyls (e.g., Trp149) or side chains (e.g., Gln, Asp, Glu).

-

Hydrogen Bond Donors (HBD): From side chains (e.g., Tyr, Ser, Thr, Lys, Arg).

-

Hydrophobic (HYD): From nonpolar residues (e.g., Trp, Tyr, Phe, Leu, Val).

-

Aromatic (AR): From Phe, Tyr, Trp, His residues, crucial for cation-π interactions with the ligand's pyrrolidine nitrogen.

-

-

-

Model Generation: The output is a 3D model with spheres representing these features, complete with distance and angle constraints. This model represents the "ideal" ligand for the binding pocket.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[14] It involves sampling a large number of possible conformations of the ligand within the binding site and scoring them using a defined scoring function.[15][16]

Expertise & Causality: Why This Protocol?

This protocol is designed to be a self-validating system. We first perform "re-docking" if a native ligand is present in the crystal structure. The ability of the docking algorithm to reproduce the experimentally observed binding pose (typically with a Root Mean Square Deviation (RMSD) < 2.0 Å) validates the chosen parameters. This builds confidence that the subsequent docking of our target ligand will be reliable. We use AutoDock Vina, a widely used, validated, and open-source docking engine.[16]

Detailed Protocol: Ligand and Protein Preparation

Table 1: Software and Resource Requirements

| Component | Source/Software | Purpose |

| Ligand Structure | PubChem (CID: 66570661) | 2D structure of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide.[1] |

| Protein Structure | RCSB Protein Data Bank (PDB ID: 5KXI) | 3D coordinates of the human α4β2 nAChR.[3] |

| Visualization | UCSF Chimera / PyMOL | Structure visualization and preparation. |

| Docking Suite | AutoDock Tools / AutoDock Vina | Ligand/protein preparation and docking calculation. |

Step-by-Step Ligand Preparation:

-

Obtain 2D Structure: Download the SDF file for (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide from PubChem.

-

Convert to 3D: Use a tool like Open Babel to convert the 2D structure to 3D, ensuring the correct (S)-stereochemistry is maintained.

-

Protonation and Energy Minimization:

-

The compound is a hydrochloride salt. For docking, we typically use the free base. The protonation state of the pyrrolidine nitrogen is critical. At physiological pH (~7.4), it will be protonated (positively charged). This state is crucial for potential cation-π interactions.

-

Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.

-

Step-by-Step Protein Preparation:

-

Download and Clean PDB: Fetch PDB ID 5KXI using UCSF Chimera.[3]

-

Isolate Chains: The structure is a heteropentamer. Isolate the protein chains (α4 and β2 subunits) relevant to the binding site. The orthosteric binding sites are located at the interface between α4 and β2 subunits.[17]

-

Pre-processing:

-

Remove all non-essential molecules: water, ions, and any co-crystallized ligands (after noting their binding location).

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges in AutoDock Tools).[15]

-

Merge non-polar hydrogens.

-

-

Define the Search Space (Grid Box):

-

Center the grid box on the known binding site (e.g., centered on the position of the co-crystallized nicotine).

-

The size should be large enough to encompass the entire binding pocket and allow the ligand rotational and translational freedom (e.g., 25 x 25 x 25 Å).

-

Execution and Analysis

-

Run Docking: Execute AutoDock Vina, providing the prepared protein, ligand, and grid box configuration files.

-

Analyze Results: Vina will output several binding poses, ranked by a binding affinity score (in kcal/mol).

-

Binding Affinity: The more negative the score, the stronger the predicted binding.

-

Pose Analysis: Visualize the top-scoring poses in PyMOL or Chimera. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, cation-π interactions) between the ligand and protein residues.

-

Caption: A streamlined workflow for the molecular docking process.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex in a simulated physiological environment over time.[18][19]

Expertise & Causality: The Need for Dynamic Validation